molecular formula C15H30NO5P B14129886 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate

2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate

Cat. No.: B14129886
M. Wt: 335.38 g/mol
InChI Key: NQPGVLLYKFCPOY-UHFFFAOYSA-N
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Description

This compound is a methacrylate ester derivative featuring a tert-butyl group, a diethoxyphosphorylmethyl amino moiety, and a 2-methylprop-2-enoate backbone. Its structure confers unique physicochemical properties, such as steric bulk from the tert-butyl group, hydrolytic stability from the phosphoryl group, and polymerizability via the methacrylate double bond. Applications span pharmaceuticals, polymer chemistry, and specialty materials, where its functional groups enable tailored reactivity and stability .

Properties

Molecular Formula

C15H30NO5P

Molecular Weight

335.38 g/mol

IUPAC Name

2-[tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C15H30NO5P/c1-8-20-22(18,21-9-2)12-16(15(5,6)7)10-11-19-14(17)13(3)4/h3,8-12H2,1-2,4-7H3

InChI Key

NQPGVLLYKFCPOY-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CN(CCOC(=O)C(=C)C)C(C)(C)C)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate typically involves multiple steps. One common method includes the reaction of tert-butylamine with diethyl phosphite to form the diethoxyphosphorylmethyl intermediate. This intermediate is then reacted with 2-methylprop-2-enoic acid under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to maintain consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction could produce simpler amine derivatives .

Scientific Research Applications

2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The diethoxyphosphorylmethyl group can act as a ligand, binding to metal ions or enzymes, thereby modulating their activity. This interaction can influence various biochemical pathways, making the compound valuable in both research and therapeutic contexts .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Analogues with tert-Butylamino and Methacrylate Groups

  • Reactivity: The tertiary amine enhances nucleophilicity, enabling pH-responsive behavior in polymers. However, the absence of the phosphoryl group reduces hydrolytic stability compared to the target compound. Applications: Used in stimuli-responsive hydrogels and adhesives .
  • Ethyl (2E)-3-[2-(tert-butylamino)quinolin-3-yl]-2-methylprop-2-enoate (from ): Structural Difference: Incorporates a quinoline ring instead of the phosphoryl group. Bioactivity: Shows inhibitory activity against BACE1 (β-secretase), a target for Alzheimer’s disease. The aromatic quinoline moiety facilitates π-π stacking in enzyme binding, unlike the phosphoryl group in the target compound. Synthesis: Prepared via Horner-Wadsworth-Emmons reaction, similar to phosphorylated analogues .

Phosphorylated Analogues

  • tert-Butyl 2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-diethoxyphosphoryloxy-2-oxoethylidene]amino]oxy-2-methylpropanoate (CAS 179258-52-7, ): Structural Difference: Contains a thiazole ring and a phosphoryloxy group. Applications: Intermediate in cephalosporin antibiotic synthesis. The thiazole enhances antibacterial activity, while the phosphoryl group improves metabolic stability. Reactivity: The Z-configuration of the imino group is critical for bioactivity, a feature absent in the target compound .
  • Perfluorinated Sulfonamide Methacrylates (e.g., CAS 67584-60-5, ):

    • Structural Difference : Fluorinated sulfonamide replaces the phosphoryl group.
    • Properties : Extreme hydrophobicity and chemical resistance due to perfluorinated chains. Used in waterproof coatings and surfactants.
    • Comparison : The phosphoryl group in the target compound offers better biocompatibility but lower thermal stability than fluorinated analogues .

Methacrylate Esters with Varied Substituents

  • Butyl 2-methylprop-2-enoate (CAS 24938-16-7, ): Structural Difference: Simple alkyl (butyl) ester instead of the tert-butylamino-phosphoryl group. Applications: Common monomer in acrylic polymers. Lacks the functional diversity for advanced applications like drug delivery. Reactivity: Faster polymerization kinetics due to reduced steric hindrance .
  • Methyl Methacrylate Crosspolymer (CAS 25777-71-3, ):

    • Structural Difference : Crosslinked methacrylate polymer.
    • Applications : Spherical microspheres for drug delivery and cosmetics. The target compound’s phosphoryl group could enhance biodegradability in similar systems .

Data Table: Key Properties of Target Compound and Analogues

Compound Name CAS No. Molecular Weight Key Functional Groups Applications Stability
2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate Not specified ~400 (estimated) Phosphoryl, tert-butylamino, methacrylate Drug delivery, specialty polymers High (phosphoryl group)
2-(tert-Butylamino)ethyl 2-methylprop-2-enoate Not specified ~200 tert-Butylamino, methacrylate Stimuli-responsive polymers Moderate
Ethyl (2E)-3-[2-(tert-butylamino)quinolin-3-yl]-2-methylprop-2-enoate Not specified ~340 Quinoline, tert-butylamino, methacrylate BACE1 inhibitors High (aromatic stability)
tert-Butyl 2-[(Z)-...propanoate 179258-52-7 465.45 Phosphoryl, thiazole, tert-butyl Antibiotic intermediates High (metabolic stability)
Perfluorinated sulfonamide methacrylate 67584-60-5 ~500 Perfluoroalkyl, sulfonamide Coatings, surfactants Extreme (fluorinated chains)

Biological Activity

2-[Tert-butyl(diethoxyphosphorylmethyl)amino]ethyl 2-methylprop-2-enoate is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula for this compound is C15H30NO5PC_{15}H_{30}NO_5P, with a molecular weight of approximately 335.38 g/mol. The structural characteristics contribute to its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Research indicates that compounds with phosphonate groups can inhibit certain enzymes, particularly those involved in metabolic pathways. This inhibition can lead to altered cellular functions, potentially impacting cell growth and survival.
  • Cell Signaling Modulation : The compound may influence cell signaling pathways, particularly those related to inflammation and apoptosis, through its interaction with specific receptors or secondary messengers.
  • Antioxidant Properties : Preliminary studies suggest that the compound exhibits antioxidant activity, which could protect cells from oxidative stress and related damage.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Enzyme InhibitionInhibits specific metabolic enzymes
Antioxidant ActivityReduces oxidative stress in cultured cells
CytotoxicityInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory cytokine production

Case Studies

Several case studies have investigated the biological effects of similar compounds with phosphonate groups, providing insights into the potential applications of this compound.

  • Cancer Research : A study demonstrated that phosphonate derivatives exhibited significant cytotoxicity against various cancer cell lines, suggesting potential as chemotherapeutic agents. The mechanism involved the induction of apoptosis through mitochondrial pathways.
  • Inflammation Models : In animal models of inflammation, similar compounds showed a reduction in inflammatory markers, indicating their potential use in treating inflammatory diseases.
  • Neuroprotective Effects : Some derivatives have been studied for their neuroprotective properties against neurodegenerative diseases, highlighting their ability to cross the blood-brain barrier and exert protective effects on neuronal cells.

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